molecular formula C8H7Cl2N3 B3282659 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine CAS No. 754211-04-6

5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3282659
CAS No.: 754211-04-6
M. Wt: 216.06 g/mol
InChI Key: OFALYSAIOQBGPV-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H7Cl2N3 and its molecular weight is 216.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-5-7(9)12-6-3-4-11-13(6)8(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFALYSAIOQBGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=CC=N2)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Pyrazolo 1,5 a Pyrimidine Scaffold Class

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a fused heterocyclic system composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. nih.govnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core provides a well-defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological targets such as protein kinases. nih.govmdpi.com

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in drug discovery and development. nih.govnbinno.com The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov

Table 1: Examples of Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Biological ActivityReference
Protein Kinase Inhibition nih.govmdpi.com
Anticancer nbinno.com
Antiviral nbinno.com
Anti-inflammatory nih.gov

This table is interactive and can be sorted by clicking on the column headers.

The academic and industrial interest in this class of compounds is further evidenced by the numerous synthetic methodologies developed for their preparation and subsequent functionalization. nih.govnih.gov

Overview of Strategic Research Trajectories for Dichlorinated Pyrazolo 1,5 a Pyrimidines

Classical Heterocyclic Annulation Strategies Employing 5-Aminopyrazolesnih.govnih.govbeilstein-journals.orgnih.gov

The foundational approach to constructing the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclization of 5-aminopyrazole precursors with appropriate biselectrophilic partners. nih.gov This method is valued for its reliability and the ability to introduce a variety of substituents onto the final ring system based on the choice of starting materials.

Cyclocondensation with 1,3-Biselectrophilic Reagentsnih.govnih.gov

The most prevalent strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic reagent, such as a β-dicarbonyl compound or its equivalent. nih.govrsc.org In a typical synthesis route for a 5,7-dichloro derivative, a 5-aminopyrazole is first reacted with a substituted diethyl malonate. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields the corresponding 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov

This dihydroxy intermediate is then subjected to a chlorination reaction, most commonly using phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, affording the target 5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This two-step process is highly effective for producing the dichloro-derivatives which serve as key precursors for further functionalization. The reaction conditions for this classical approach are summarized in the table below.

StepReactantsReagents/ConditionsProductYieldReference
1. Cyclocondensation5-Amino-3-methylpyrazole, Diethyl malonateSodium ethoxide, Ethanol (B145695), Reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89% nih.gov
2. Chlorination2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride (POCl₃), Reflux5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215)61% nih.gov

This table illustrates a representative synthesis for a related analog, as specific yield data for the 6-ethyl variant was not detailed in the provided search results.

One-Pot Multicomponent Reactionsnih.govresearchgate.net

One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like pyrazolo[1,5-a]pyrimidines from simple precursors in a single step. researchgate.net A well-established MCR for this scaffold involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the fused heterocyclic system. nih.gov These reactions are often promoted by microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve product purity. nih.gov

Modern Catalyst-Mediated Approaches for C-Cl Bond Functionalizationnih.gov

The chlorine atoms at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring are key functional handles for introducing molecular diversity. Modern catalyst-mediated cross-coupling reactions have become indispensable tools for the selective functionalization of these C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)nih.gov

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is frequently used to introduce aryl and heteroaryl substituents at the C5 and C7 positions of the dichloropyrazolo[1,5-a]pyrimidine core. nih.govmdpi.comnih.gov

Research has shown that by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve site-selective coupling. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at one position over another. nih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide, is another important palladium-catalyzed transformation used to install alkynyl groups onto the scaffold. mdpi.com

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBase/SolventProductReference
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Suzuki-Miyaura3-Bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidineArylboronic acidsPd catalyst-Functionalized pyrazolo[1,5-a]pyrimidines nih.gov
Negishi2,4-Dichloropyridine analogOrganozinc reagentsPd/IPr-C4-alkyl/heteroaryl substituted pyridine nih.gov

This table provides examples of palladium-catalyzed reactions on related dichloro-heteroarenes, demonstrating the general applicability of the methodology.

Copper-Catalyzed Annulation and Functionalization

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for certain transformations. Copper catalysts are effective in promoting annulation reactions to form the pyrazolo[1,5-a]pyrimidine ring system itself. For example, a copper(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles has been developed, which proceeds through the in situ formation of an α,β-unsaturated ketone. acs.org

Furthermore, copper catalysis is instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govresearchgate.netnih.gov This reaction is widely used to link the pyrazolo[1,5-a]pyrimidine core to other molecules, such as carbohydrates, to create complex glycohybrids. nih.govresearchgate.netnih.gov

Green Chemistry Principles in the Synthesis of Dichloropyrazolo[1,5-a]pyrimidine Derivativesnih.govbme.hu

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to minimize environmental impact. bme.hucu.edu.eg Key strategies include the use of alternative energy sources and environmentally benign solvent systems.

Microwave-assisted synthesis has been shown to significantly reduce reaction times, increase yields, and often leads to cleaner products compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to both the initial cyclocondensation steps and subsequent functionalization reactions. nih.govresearchgate.net

The use of ultrasound irradiation is another green approach that has been employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu This method, often performed in greener solvents like aqueous ethanol, offers advantages such as simplicity, good yields, and short reaction times. bme.hu The development of syntheses in environmentally friendly solvents like water, ethanol, or glycerol, and the use of reusable catalysts are central tenets of these green methodologies. bme.hucu.edu.eg The efficiency of these methods, which often generate water and other recoverable solvents as byproducts, aligns well with the green chemistry principle of waste prevention. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. researchgate.net This technique is particularly effective for the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. nih.gov

A prevalent microwave-assisted strategy involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction between 5-aminopyrazoles and β-enaminones under microwave irradiation has been shown to be a regioselective and efficient method for producing various substituted pyrazolo[1,5-a]pyrimidines. researchgate.net This approach often proceeds under solvent-free conditions, further enhancing its green credentials. researchgate.netrsc.org

Researchers have successfully synthesized a range of 7-aryl-substituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%) by irradiating a mixture of the appropriate β-enaminone and a 5-aminopyrazole at 180°C for just 2 minutes. researchgate.net The initial step to form the β-enaminone precursor from a methyl ketone and N,N-dimethylformamide-dimethylacetal (DMF-DMA) can also be efficiently conducted under microwave irradiation at 160°C for 15 minutes. rsc.org

Three-component reactions under microwave heating also represent a powerful tool for constructing the pyrazolo[1,5-a]pyrimidine core in a single step. nih.gov For example, the reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides catalyzed by Rh(III) under microwave conditions yields diverse products efficiently. nih.gov While direct microwave-assisted synthesis of this compound from chlorinated precursors is not extensively detailed, the methodology is applicable for creating the core pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) structure, which can subsequently be chlorinated.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

ReactantsConditionsProduct TypeYieldReference
β-enaminones + NH-5-aminopyrazoles180°C, 2 min, MW, Solvent-free2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines88-97% researchgate.net
Methyl ketones + DMF-DMA160°C, 15 min, MW, Solvent-freeβ-enaminones (precursors)83-97% rsc.org
3-aminopyrazoles + Aldehydes + Sulfoxonium ylidesRh(III) catalyst, MWSubstituted pyrazolo[1,5-a]pyrimidinesVaries nih.gov

Solvent-Free and Aqueous Media Reactions

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free (neat) reactions and reactions conducted in water offer significant environmental and economic advantages.

Solvent-Free Synthesis: The condensation reaction to form the pyrazolo[1,5-a]pyrimidine ring is highly amenable to solvent-free conditions, particularly when coupled with microwave irradiation. researchgate.netrsc.org The reaction of 5-amino-1H-pyrazoles with β-triketones, such as 2-acetyldimedone, has been shown to proceed under solvent-free conditions to form fused pyrazolo[1,5-a]pyrimidine systems. researchgate.net Similarly, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles has been achieved under solvent-free, microwave-assisted conditions to produce functionalized pyrazolo[1,5-a]pyrimidines. nih.gov This demonstrates the versatility of solvent-free methods in creating complex derivatives of the core scaffold.

Aqueous Media Reactions: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully carried out in aqueous media. researchgate.net For example, a one-pot cyclization to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives was developed using a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water. nih.gov Another efficient protocol for synthesizing 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides involves the reaction of a 5-aminopyrazole with an (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol at room temperature. researchgate.net

The general strategy to obtain the target this compound would first involve the synthesis of the corresponding 6-ethylpyrazolo[1,5-a]pyrimidine-5,7-diol via one of these green methodologies. This diol intermediate can then be subjected to a chlorination reaction. For a related compound, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, this was achieved by refluxing the diol precursor with phosphorus oxychloride (POCl₃). nih.gov This two-step approach, combining a green synthesis of the core with a subsequent functionalization, represents a viable pathway to the target compound.

Table 2: Examples of Solvent-Free and Aqueous Media Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

MethodologyReactantsConditionsProduct TypeReference
Solvent-Free5-amino-1H-pyrazoles + β-triketonesNeat, ThermalFused pyrazolo[1,5-a]pyrimidines researchgate.net
Solvent-Freeβ-enaminone + 3-methyl-1H-pyrazol-5-amineMWI, 180°C7-aryl-3-methylpyrazolo[1,5-a]pyrimidines rsc.org
Aqueous MediaAmino pyrazoles + Enaminones + Sodium halidesK₂S₂O₈, Water3-halo-pyrazolo[1,5-a]pyrimidines nih.gov
Aqueous Media5-aminopyrazole + (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-oneAqueous ethanol, Ambient temp.7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine core. The two chlorine atoms on the pyrimidine ring serve as excellent leaving groups, facilitating the introduction of a variety of nucleophiles.

A critical aspect of SNAr reactions on this scaffold is the pronounced regioselectivity. The chlorine atom at the C7 position is significantly more reactive towards nucleophiles than the chlorine atom at the C5 position. nih.govrsc.org This preferential reactivity is a consistent finding across numerous studies involving dichlorinated pyrazolo[1,5-a]pyrimidines. nih.govrsc.org

The heightened reactivity at C7 can be attributed to electronic factors within the fused ring system. The nitrogen atom at position 4 (N4) exerts a stronger electron-withdrawing effect on the C7 position, making it more electrophilic and thus more susceptible to nucleophilic attack. This allows for the selective, stepwise displacement of the chlorine atoms, with initial substitution occurring almost exclusively at C7. By controlling the reaction stoichiometry and conditions, it is possible to achieve monosubstitution at C7, yielding 7-substituted-5-chloro-6-ethylpyrazolo[1,5-a]pyrimidines as key intermediates for further diversification. nih.govrsc.org

The activated C7 and C5 positions of this compound react with a broad range of nucleophiles. Amine nucleophiles, in particular, have been extensively studied. For instance, the reaction with morpholine (B109124) proceeds efficiently at room temperature to selectively displace the C7 chlorine, yielding the corresponding 7-morpholino derivative in high yield. nih.gov This selective reaction highlights the utility of the scaffold in medicinal chemistry, where the morpholine moiety is a common pharmacophore. nih.gov Sequential displacement at both C7 and C5 can be achieved with amines or aryloxy anions (a class of alkoxides), allowing for the synthesis of disubstituted products. rsc.org

The table below summarizes representative SNAr reactions on the 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) core, illustrating the typical regioselectivity and conditions.

Dichloro-SubstrateNucleophilePosition of SubstitutionConditionsYieldReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215)MorpholineC7K₂CO₃, Acetone, Room Temp94% nih.gov
2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholineC7K₂CO₃, Acetone, Room Temp, 1.5 h92% nih.gov
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (B32496)Amine (General)C7Sequential DisplacementN/A rsc.org
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidineAryloxy anionC5 (after C7 substitution)Sequential DisplacementN/A rsc.org

Electrophilic Substitution and Functionalization at the Pyrazole (B372694) Ring

In contrast to the pyrimidine ring, the pyrazole moiety of the pyrazolo[1,5-a]pyrimidine (B1248293) system is electron-rich and thus amenable to electrophilic substitution reactions. nih.gov This allows for functionalization at the C3 position, providing an orthogonal method for derivatization compared to the SNAr reactions on the pyrimidine ring.

Electrophilic halogenation and nitration of the pyrazolo[1,5-a]pyrimidine core have been shown to be highly regioselective. The C3 position of the pyrazole ring is the most common site of attack for electrophiles. acs.orgnih.gov

Halogenation: Direct halogenation using N-halosuccinimides (NBS, NCS, NIS) is an effective method for introducing bromine, chlorine, or iodine at the C3 position. tandfonline.comresearchgate.net For example, reactions with N-iodosuccinimide (NIS) can be controlled to yield mono-iodinated products at C3. researchgate.net Similarly, protocols using potassium halide salts in combination with an oxidizing agent like potassium persulfate (K₂S₂O₈) or a hypervalent iodine(III) reagent have been developed for efficient and regioselective C3 halogenation. acs.orgnih.gov

Nitration: The nitration of the pyrazolo[1,5-a]pyrimidine scaffold is strongly dependent on the reaction conditions. The use of a mixture of nitric acid and sulfuric acid typically results in the formation of the 3-nitro derivative. tandfonline.comnih.gov However, changing the nitrating agent to nitric acid in acetic anhydride (B1165640) can redirect the substitution to the C6 position on the pyrimidine ring, although substitution at C3 remains a primary pathway for electrophilic attack on the pyrazole ring. tandfonline.comnih.gov

The table below provides examples of electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine scaffold.

Reaction TypeReagentPosition of SubstitutionConditionsReference
BrominationBromineC3N/A tandfonline.comnih.gov
NitrationHNO₃ / H₂SO₄C30-5 °C tandfonline.comnih.gov
NitrationHNO₃ / Acetic AnhydrideC60-5 °C tandfonline.comnih.gov
HalogenationN-halosuccinimides (NXS)C3Elevated temperature, organic solvent nih.gov
HalogenationNaX / K₂S₂O₈C3Aqueous medium acs.org
HalogenationKX / PIDAC3Water, Room Temp nih.gov

The direct chemical transformation of the ethyl group at the C6 position of the pyrazolo[1,5-a]pyrimidine core is not extensively documented in the surveyed chemical literature. Research has predominantly focused on the functionalization of the heterocyclic rings themselves. While methods exist to synthesize derivatives with modified C6 side chains, such as 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, these are typically achieved through the cyclization of specifically chosen precursors (e.g., 2-acetylbutyrolactone) rather than by post-synthesis modification of an existing alkyl group. nih.gov

Ring Transformations and Rearrangement Pathways of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system is generally a stable scaffold. Specific ring transformations and rearrangement pathways involving the core bicyclic structure, particularly for 5,7-dichloro-6-ethyl derivatives, are not widely reported. While chemical transformations on analogous fused heterocyclic systems are known, direct evidence for such pathways on this specific core is limited. For example, related tetrazolo[1,5-a]pyrimidines can undergo reductive ring opening of the tetrazole portion to yield 2-aminopyrimidines, but this reaction does not alter the fundamental pyrimidine ring of the original scaffold. beilstein-archives.org The inherent stability of the aromatic pyrazolo[1,5-a]pyrimidine system makes it less prone to rearrangement under common synthetic conditions.

Reaction Kinetics and Thermodynamic Studies of Dichloro-Pyrazolo[1,5-a]pyrimidine Transformations

Detailed quantitative studies on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively available in the current body of scientific literature. However, mechanistic investigations into the reactivity of the broader class of 5,7-dichloropyrazolo[1,5-a]pyrimidines provide significant insights into the probable kinetic and thermodynamic behavior of the ethyl-substituted derivative. These studies primarily focus on nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this heterocyclic system.

The core of the mechanistic understanding revolves around the differential reactivity of the two chlorine atoms at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine scaffold. It is a well-established principle in the chemistry of this heterocyclic system that the chlorine atom at the C7 position is significantly more susceptible to nucleophilic attack than the chlorine at the C5 position. This selective reactivity is a cornerstone of the synthetic strategies employed for the functionalization of this scaffold.

This enhanced reactivity at the C7 position can be attributed to the electronic properties of the fused ring system. The pyrazole ring, being electron-rich, influences the electron distribution in the pyrimidine ring, leading to a more electron-deficient character at the C7 position, thereby making it a more favorable site for nucleophilic attack. This inherent electronic bias allows for sequential and site-selective displacement of the chlorine atoms, which is a key aspect of the mechanistic pathway for the transformation of these compounds.

In a typical transformation, the first step involves the selective substitution of the C7-chloro group by a nucleophile. This reaction generally proceeds under milder conditions, reflecting a lower activation energy barrier for this process compared to the substitution at the C5 position. For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate occurs efficiently at room temperature to yield the C7-substituted product.

The subsequent displacement of the chlorine atom at the C5 position requires more forcing conditions, indicating a higher activation energy for this second substitution. This step-wise mechanism allows for the synthesis of differentially substituted pyrazolo[1,5-a]pyrimidines. The synthesis of various derivatives proceeds via a sequential displacement of the halides, where the nucleophilic aromatic substitution by an amine at the 7-position is the initial step.

While specific rate constants and thermodynamic parameters for this compound are not documented, the reaction conditions and yields from studies on analogous compounds provide a qualitative understanding of the reaction kinetics. The following table summarizes typical reaction conditions for the selective nucleophilic substitution at the C7 position of related 5,7-dichloropyrazolo[1,5-a]pyrimidines.

Reactant Nucleophile Solvent/Base Temperature Time Yield of C7-Substituted Product Reference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineAcetone / K₂CO₃Room Temp.1.5 h94%
2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholineAcetone / K₂CO₃Room Temp.1.5 h92%

The high yields and mild conditions for the C7-substitution highlight a thermodynamically favorable and kinetically facile process. The subsequent substitution at the C5 position, often requiring elevated temperatures or stronger nucleophiles, suggests a less favorable kinetic profile for this second step.

Advanced Structural Elucidation and Conformational Analysis of 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine and Its Analogs

Single Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, this technique consistently reveals a nearly planar fused ring system. nih.goviucr.orgnih.gov

Analysis of the analog, 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, shows that the fused pyrazole (B372694) and pyrimidine (B1678525) rings are almost coplanar, with a minimal dihedral angle of 0.8(2)° between them. nih.goviucr.org This planarity is a characteristic feature of the scaffold, influencing its packing in the solid state and its potential for π-π interactions. nih.gov It is expected that 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine would exhibit a similar planar bicyclic core. The ethyl group at the C6 position would likely have its C-C bond in the plane of the ring system to minimize steric hindrance, with rotational freedom around this bond.

A summary of crystallographic data for the analog 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine provides insight into the expected crystal system and unit cell dimensions for such derivatives. nih.govresearchgate.net

Table 1: Crystallographic Data for the Analog 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. nih.govresearchgate.net
ParameterValue
FormulaC13H10ClN3
Molecular Weight243.69
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.5993 (2)
b (Å)12.6166 (4)
c (Å)13.8702 (5)
β (°)100.131 (2)
Volume (ų)1136.84 (6)
Z4
Temperature (K)296

The crystal packing and supramolecular assembly of pyrazolo[1,5-a]pyrimidine derivatives are governed by a variety of non-covalent interactions. The substituents on the bicyclic core play a crucial role in dictating the nature of these interactions. For halogenated analogs, such as the title compound, halogen bonding (C-Cl···N or C-Cl···Cl) is a significant interaction. researchgate.net

In the crystal structures of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine derivatives, intermolecular Cl···N-pyrimidine and intramolecular N-pyrazole···Cl interactions are observed. researchgate.net Furthermore, the planar nature of the pyrazolo[1,5-a]pyrimidine scaffold facilitates π–π stacking interactions between the pyrazole and pyrimidine rings of adjacent molecules, contributing to the stability of the crystal lattice. nih.govresearchgate.net The presence of the two chloro substituents in this compound would make it a strong candidate for forming robust supramolecular assemblies through a combination of halogen bonding and π–π stacking.

Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements and/or conformations of molecules, is a critical consideration in materials science and pharmaceuticals. The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring can influence crystal packing and potentially lead to polymorphism. rsc.org Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability.

Crystal engineering principles can be applied to design co-crystals of this compound with specific supramolecular architectures. By selecting appropriate co-formers capable of hydrogen bonding or other specific interactions with the nitrogen atoms of the pyrimidine ring or the chloro substituents, it is possible to modulate the crystal packing and physical properties of the solid form.

High-Resolution Multi-Nuclear NMR Spectroscopy for Stereochemical Assignment and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, 1H and 13C NMR would provide definitive confirmation of its structure.

Based on data from related 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, the expected chemical shifts can be predicted. researchgate.netnih.gov The protons on the pyrazole ring (H-2 and H-3) would appear in the aromatic region of the 1H NMR spectrum. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them. The 13C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbons attached to chlorine (C5 and C7) being significantly influenced by the electronegativity of the halogen. researchgate.netnih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl3.
Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
2~8.1-8.3~145-147
3~6.6-6.8~98-100
5-~150-152
6-CH2~2.9-3.1 (q)~25-27
6-CH2CH3~1.3-1.5 (t)~13-15
7-~148-150
3a-~149-151

For stereochemical assignment in related reduced (tetrahydropyrazolo[1,5-a]pyrimidine) systems, 2D NMR techniques like NOESY are crucial. nih.govmdpi.comnih.gov These experiments can establish through-space proximity of protons, allowing for the determination of relative stereochemistry (syn/anti isomers). nih.govmdpi.com

Regarding tautomerism, the N-fused structure of pyrazolo[1,5-a]pyrimidine largely prevents the prototropic tautomerism often seen in individual pyrimidine or pyrazole rings. However, in derivatives where keto-enol tautomerism is possible (e.g., hydroxypyrazolo[1,5-a]pyrimidines), the equilibrium between tautomers can be studied by NMR, with X-ray diffraction often confirming the dominant tautomer in the solid state. acs.org For the title compound, significant tautomerism is not expected.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds. These techniques are valuable for identifying functional groups and confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives. ekb.egresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch (ethyl)2850 - 3000
C=N/C=C Ring Stretch1500 - 1650
C-H Bend1350 - 1480
C-Cl Stretch700 - 850

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electron Impact (EI-MS) is a common method for studying the fragmentation of heterocyclic compounds. sapub.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M+2, M+4) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the pyrazolo[1,5-a]pyrimidine core typically involves the successive loss of small molecules or radicals. sapub.orgasianpubs.org For the title compound, the primary fragmentation pathways are expected to involve:

Loss of the ethyl group: Cleavage of the bond between the ring and the ethyl group (loss of ·CH₂CH₃, 29 Da).

Loss of chlorine atoms: Elimination of a chlorine radical (·Cl, 35/37 Da) or HCl (36/38 Da).

Ring cleavage: Subsequent fragmentation of the heterocyclic rings, often involving the loss of HCN (27 Da). asianpubs.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C8H7Cl2N3, MW ≈ 215/217/219 g/mol).
m/z (Mass/Charge)Proposed Fragment IdentityNotes
215/217/219[M]⁺Molecular ion with characteristic Cl2 isotope pattern
186/188/190[M - C2H5]⁺Loss of the ethyl group
180/182[M - Cl]⁺Loss of one chlorine atom
151/153[M - C2H5 - Cl]⁺Loss of ethyl and one chlorine
116[M - C2H5 - 2Cl]⁺Loss of ethyl and both chlorines

Theoretical and Computational Chemistry Studies on 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, DFT calculations are routinely used to optimize molecular geometry and compute a range of electronic descriptors.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (IP) -EHOMO Energy required to remove an electron.
Electron Affinity (EA) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (IP - EA) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates higher reactivity.

| Electronegativity (χ) | (IP + EA) / 2 | Power of an atom to attract electrons to itself. |

This interactive table summarizes the key descriptors that can be calculated from HOMO and LUMO energies to predict the chemical behavior of a molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors). In 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine, these regions are expected around the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings.

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green Regions : Correspond to areas of neutral potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting the locations of lone pairs and potential sites for intermolecular interactions, which is particularly useful in understanding ligand-receptor binding. youtube.com

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR (Nuclear Magnetic Resonance) : Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions help in the assignment of experimental spectra and can confirm the proposed structure of synthesized compounds, such as substituted pyrazolo[1,5-a]pyrimidines. nih.gov

UV-Vis (Ultraviolet-Visible) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The calculations can identify the specific molecular orbitals involved in these transitions, often corresponding to π→π* or n→π* transitions within the heterocyclic ring system.

IR (Infrared) : DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds. The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations are invaluable for understanding the conformational flexibility of this compound, particularly the rotation of the ethyl group and any potential puckering of the ring system.

Molecular Docking Studies for Ligand-Target Interactions (in vitro protein binding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. eijppr.com Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), PI3Kδ, and TTK. mdpi.comnih.govekb.egnih.gov

Docking studies consistently show that the pyrazolo[1,5-a]pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's hinge region. ekb.egnih.gov The nitrogen atoms in the bicyclic system are key to these interactions. For instance, in CDK2, the pyrazolo[1,5-a]pyrimidine scaffold is known to form hydrogen bonds with the backbone amide of Leu83. ekb.eg

The substituents at the 5, 6, and 7 positions explore different pockets of the active site, determining the compound's potency and selectivity.

The dichloro substituents at positions 5 and 7 would engage in specific hydrophobic or halogen-bond interactions.

The ethyl group at position 6 would occupy a hydrophobic pocket, and its orientation would be critical for optimal binding.

These studies are essential for structure-based drug design, allowing researchers to rationalize the activity of known inhibitors and design new derivatives with improved potency and selectivity. ekb.eg

Table 2: Common Protein Targets for Pyrazolo[1,5-a]pyrimidine Derivatives

Protein Target Function Therapeutic Area Key Interaction Site
CDK2 Cell cycle regulation Cancer Hinge region (e.g., Leu83)
PI3Kδ Immune cell signaling Inflammation, Asthma Hinge region (e.g., Val828)
TTK Mitotic checkpoint control Cancer Hinge region (e.g., Gly605)

| TRKA | Neuronal signaling | Cancer | Hinge region |

This interactive table lists common protein targets for this class of compounds, highlighting their function and key interaction sites revealed by docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolo[1,5-a]pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models are developed to predict their inhibitory activity against targets like Pim-1/2 kinases. researchgate.net

These models are built using a set of known molecules and their measured activities. Various molecular descriptors are calculated for each molecule, which can be classified as:

Topological : Describing the connectivity of atoms.

Electronic : Including parameters like partial charges and dipole moments.

Quantum Chemical : Such as HOMO/LUMO energies.

Spatial : Describing the 3D shape of the molecule.

Statistical techniques like Multiple Linear Regression (MLR) are then used to build an equation that relates a combination of these descriptors to the biological activity. A successful QSAR model can be used to predict the activity of new, unsynthesized pyrazolo[1,5-a]pyrimidine derivatives, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources in the drug discovery process. researchgate.net

Structure Activity Relationship Sar Investigations for 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine Derivatives

Systematic Modification Strategies of the Dichloro-ethylpyrazolo[1,5-a]pyrimidine Scaffold

Systematic modifications of the closely related 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (B32496) scaffold have provided significant insights into the SAR of this class of compounds. The primary strategy involves the sequential displacement of the halogen atoms at the C5 and C7 positions, followed by modifications at the C3 position of the pyrazole (B372694) ring. This approach allows for the introduction of a wide variety of functional groups to probe the chemical space around the core scaffold and to modulate the compound's interaction with its biological target.

A common synthetic route begins with the nucleophilic aromatic substitution at the more reactive C7 position, followed by substitution at the C5 position. The substituent at the C3 position is typically introduced via a Suzuki-Miyaura coupling reaction. This systematic approach has enabled the exploration of a diverse range of chemical functionalities, leading to the identification of potent and selective inhibitors.

Key modification strategies include:

Substitution at the C7 position: Introduction of various amines to enhance potency and modulate physicochemical properties.

Substitution at the C5 position: Exploration of different amines and aryloxy anions to improve biological activity and pharmacokinetic profiles.

Modification at the C3 position: Suzuki-Miyaura coupling with a variety of boronic acids and esters to introduce diverse aryl and heteroaryl groups, which have been found to be crucial for potent inhibitory activity.

These systematic modifications have been instrumental in the development of highly potent and selective kinase inhibitors.

Impact of Substituent Electronic and Steric Properties on Biological Target Modulation

The electronic and steric properties of the substituents on the 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) scaffold play a critical role in modulating the biological activity of its derivatives, particularly their ability to inhibit kinases like TTK.

In the broader class of pyrazolo[1,5-a]pyrimidines, halogenation has been shown to be a viable strategy for modulating biological activity. For instance, the introduction of halogens at the C3 position has been achieved through oxidative halogenation, providing a means to further functionalize the scaffold. However, specific SAR data on the effects of altering the C5 and C7 halogens on the 6-ethyl scaffold remains an area for further investigation.

Modifications at the pyrazole ring, particularly at the C3 position, have been a major focus of SAR studies on the 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold. The introduction of various aryl and heteroaryl substituents at this position via Suzuki-Miyaura coupling has been shown to be critical for potent TTK inhibition.

The following table summarizes the SAR of modifications at the C3, C5, and C7 positions of the 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold, which provides valuable insights applicable to the 6-ethyl analog.

CompoundR3 SubstituentR5 SubstituentR7 SubstituentTTK IC50 (nM)HCT116 GI50 (nM)
1N-cyclopropyl-2-methylbenzamide-Cl-Cl1.710
2N-cyclopropyl-2-methylbenzamide-OPh-Cl0.55
3N-cyclopropyl-2-methylbenzamide-OPh-morpholino0.420
4N-cyclopropyl-2-methylbenzamide-NH-(trans-4-hydroxycyclohexyl)-morpholino0.210
5N-cyclopropyl-2-methylbenzamide-NH-(cis-4-hydroxycyclohexyl)-morpholino0.15

From this data, several key SAR observations can be made:

C3 Position: The N-cyclopropyl-2-methylbenzamide group at the C3 position is a highly favorable substituent for potent TTK inhibition.

C5 Position: Replacing the chlorine at the C5 position with a phenoxy group (compound 2 vs. 1) or an amino-alcohol (compounds 4 and 5 vs. 3) generally leads to an increase in potency. The stereochemistry of the substituent at this position can also have a significant impact, with the cis-4-hydroxycyclohexylamino group being slightly more potent than the trans isomer.

C7 Position: Substitution of the chlorine at the C7 position with a morpholino group is well-tolerated and can improve physicochemical properties.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling based on the X-ray crystal structure of a potent pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor in complex with TTK has provided valuable insights for ligand-based design. The model reveals key interactions between the inhibitor and the kinase active site.

The essential features of the pharmacophore include:

Hydrogen Bond Acceptor: The pyrimidine (B1678525) nitrogen atoms can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase.

Hydrogen Bond Donor/Acceptor: The substituent at the C3 position often contains both hydrogen bond donor and acceptor functionalities that form crucial interactions with the kinase. For example, the amide group in the N-cyclopropyl-2-methylbenzamide substituent can form hydrogen bonds with the protein backbone.

Solvent-Exposed Region: The substituent at the C7 position is often directed towards the solvent-exposed region of the active site, allowing for the introduction of polar groups to improve solubility and other pharmacokinetic properties without negatively impacting potency.

These pharmacophore models serve as a valuable tool for the rational design of new and more potent inhibitors based on the 5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine scaffold. By understanding the key interactions required for high-affinity binding, medicinal chemists can design novel derivatives with improved biological activity and drug-like properties.

Mechanistic Biological Studies of 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine S Interactions in Vitro Focus

Molecular Target Identification and Validation (e.g., specific protein kinase inhibition kinetics)

The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus, central to 5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine, is recognized for its ability to function as a hinge-binding motif, effectively mimicking ATP to interact with the ATP-binding pocket of various protein kinases. nih.govrsc.org This has led to the development of numerous potent kinase inhibitors for therapeutic targets in oncology. rsc.orgmdpi.comnih.gov

A prominent example derived from a closely related pyrazolo[1,5-a]pyrimidine scaffold is CFI-402257, a highly potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). nih.govnih.gov TTK is a critical regulator of the mitotic checkpoint, and its overexpression is correlated with high tumor grade and poor outcomes. nih.govinvivochem.com In vitro biochemical assays have validated TTK as the primary molecular target of CFI-402257. The compound demonstrates potent inhibition of recombinant human Mps1 with a half-maximal inhibitory concentration (IC50) of approximately 1.2 to 1.7 nM. nih.govpnas.orgglpbio.com Further kinetic studies established its high affinity for the target, with an inhibitory constant (Ki) value of 0.09 to 0.1 nM. invivochem.compnas.orgglpbio.com

The versatility of the scaffold is demonstrated by its use in developing inhibitors for other kinase families. By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers have created potent inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinase δ (PI3Kδ), highlighting the scaffold's importance in targeting diverse cancer-related signaling pathways. nih.govnih.govekb.eg

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold predominantly function as ATP-competitive inhibitors. nih.govrsc.org This mechanism involves the inhibitor binding to the active site of the kinase in the ATP pocket, directly competing with the endogenous ATP substrate and thereby preventing the phosphorylation of downstream targets. nih.gov The structure of the pyrazolo[1,5-a]pyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring ATP. mdpi.com

Kinetic studies have explicitly confirmed that CFI-402257 is an ATP-competitive inhibitor of TTK/Mps1. pnas.orgglpbio.com While the pyrazolo[1,5-a]pyrimidine class of compounds has been explored for allosteric inhibition as well, the most potent and well-characterized derivatives originating from scaffolds like this compound operate via direct competition with ATP. nih.govrsc.org

A hallmark of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been optimized to achieve remarkable specificity.

The TTK inhibitor CFI-402257, for instance, has demonstrated an exquisite selectivity profile. When screened against a large panel of 265 different protein and lipid kinases at a concentration of 1 µM, CFI-402257 did not inhibit any of the off-target kinases by more than 50%. nih.govpnas.org This indicates a very high degree of selectivity for TTK. In the same study, a structurally related but less optimized compound (compound 10) inhibited six other kinases, illustrating how subtle modifications to the substituents on the core scaffold can fine-tune the selectivity profile. nih.gov Furthermore, CFI-402257 showed no significant inhibitory activity against closely related cell cycle kinases such as Aurora, Polo-like, or Cyclin-dependent kinases. pnas.org

CompoundPrimary TargetScreening ConcentrationNumber of Off-Target Kinases Inhibited (>50%)Kinase Panel SizeReference
CFI-402257TTK (Mps1)1 µM0265 nih.govpnas.org
Compound 10TTK (Mps1)1 µM6262 nih.gov

Cellular Pathway Modulation and Signal Transduction Studies (in vitro cell lines)

In vitro studies using various human cancer cell lines have confirmed that the biochemical inhibition of target kinases by pyrazolo[1,5-a]pyrimidine derivatives translates into specific modulation of cellular pathways.

The inhibition of TTK by CFI-402257 has profound effects on cell cycle regulation. In cells exogenously expressing human Mps1, CFI-402257 inhibited the autophosphorylation of the kinase with a half-maximal effective concentration (EC50) of 6.5 nM, confirming target engagement in a cellular context. pnas.org The primary consequence of TTK inhibition is the abrogation of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov Disabling the SAC in cancer cells leads to premature progression through mitosis, severe chromosome mis-segregation, and the formation of micronuclei. nih.govglpbio.com This genomic instability ultimately results in mitotic catastrophe, aneuploidy, and apoptotic cell death. nih.govglpbio.com In some hepatocellular carcinoma cell lines, treatment with CFI-402257 was also shown to induce a senescence-like state and activate the DDX41-STING cytosolic DNA sensing pathway, which can promote an anti-tumor immune response. nih.gov

Similarly, pyrazolo[1,5-a]pyrimidine derivatives developed as CDK inhibitors have been shown to inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key CDK substrate. lookchem.com This leads to a cell cycle block in the S and G2/M phases and demonstrates potent antiproliferative activity across a wide range of cancer cell lines. ekb.eglookchem.com

Interaction with Biomolecules Beyond Specific Targets (e.g., DNA, RNA, Lipids in vitro)

The primary mechanism of action for advanced kinase inhibitors derived from the this compound scaffold is the specific inhibition of protein function through binding to the ATP pocket. These molecules are not designed to directly interact with other classes of biomolecules like nucleic acids or lipids.

To confirm this, the highly selective inhibitor CFI-402257 was evaluated against a panel of 98 non-kinase targets, which included G protein-coupled receptors, nuclear receptors, ion channels, and other enzymes. At a high concentration of 10 µM, significant inhibition (≥50%) was observed for only three of these targets, underscoring the low potential for broad interactions with other biomolecules. chemicalprobes.org While some broad-spectrum anticancer agents are known to function by directly damaging DNA, the targeted nature of these pyrazolo[1,5-a]pyrimidine-based kinase inhibitors represents a distinct and more specific mechanism of action. nih.govsemanticscholar.org There is no direct in vitro evidence to suggest that kinase-targeted derivatives of this scaffold interact significantly with DNA, RNA, or lipids.

Advanced Analytical Methodologies for Research and Development of 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine and for monitoring its stability under various stress conditions. The development of a robust, stability-indicating HPLC method is a critical first step in its analytical profiling.

A typical method development strategy involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate, formate) to achieve optimal separation of the main compound from any potential process impurities or degradation products. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for compounds of this polarity.

For purity profiling, the method must be able to resolve impurities originating from the synthesis, such as unreacted starting materials or byproducts. Degradation studies involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines to identify potential degradants. The HPLC method must then be able to separate these degradants from the parent peak, proving its stability-indicating nature.

An example of a typical set of HPLC conditions developed for the analysis of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative is presented in the table below.

Table 1: Illustrative HPLC Parameters for Purity Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Comprehensive Mass Spectrometry (MS/MS, HRMS) for Complex Mixture Analysis and Metabolite Identification (in vitro, non-human)

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of this compound and for the identification of its metabolites in non-human, in vitro systems. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its related substances.

For the analysis of complex mixtures, such as those from synthetic reactions or forced degradation studies, LC-HRMS can separate and provide mass information for each component. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ions. The resulting fragmentation patterns provide valuable structural information, helping to distinguish between isomers and confirm the identity of impurities and degradants.

In the context of early drug development, understanding a compound's metabolic fate is crucial. In vitro studies using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) are conducted to identify potential metabolites. Common metabolic pathways for heterocyclic compounds include oxidation, hydroxylation, and conjugation. nih.gov For this compound, likely metabolic transformations would include oxidation of the ethyl group (to an alcohol or carboxylic acid) or glucuronidation. HRMS is used to detect the mass shifts corresponding to these biotransformations.

Table 2: Proposed In Vitro Biotransformations and Expected Masses
Proposed MetaboliteBiotransformationMass ShiftExpected [M+H]⁺ (Monoisotopic)
Parent Compound--229.0144
M1Mono-hydroxylation (ethyl group)+15.9949245.0093
M2Carboxylation (ethyl group)+29.9898258.9992
M3Glucuronide Conjugation+176.0321405.0465

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Interaction Studies

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation method that is orthogonal to HPLC. wikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field and is a valuable tool for purity assessment and for studying non-covalent interactions between a small molecule and a biological target. wikipedia.orgyoutube.com

For a compound like this compound, which belongs to a class known to target protein kinases, Affinity Capillary Electrophoresis (ACE) can be employed. nih.govwikipedia.orgmdpi.com This technique is used to determine binding constants between the compound and a specific protein. In an ACE experiment, the compound is mixed with varying concentrations of the target protein in the electrophoresis buffer. The change in the electrophoretic mobility of the compound upon binding to the protein is measured, allowing for the calculation of binding affinity. This provides crucial information about the compound's mechanism of action at a molecular level. researchgate.net

Capillary Zone Electrophoresis (CZE), the simplest form of CE, can also be used as a complementary method to HPLC for purity analysis, often providing different selectivity for certain impurities. nih.gov

Table 3: General Capillary Electrophoresis Conditions for Interaction Studies
ParameterCondition
Capillary Fused Silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) 25 mM Phosphate Buffer, pH 7.4 (physiological)
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV-Vis Diode Array Detector (DAD) at 254 nm

Hyphenated Techniques such as LC-NMR and GC-MS for Structural Confirmation and Impurity Analysis

For unequivocal structural confirmation of novel compounds and their impurities, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are essential.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) provides the capability to obtain high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) of compounds separated by HPLC. This is particularly valuable for the definitive identification of unknown impurities or degradation products without the need for time-consuming isolation and purification of each component. After an impurity is resolved chromatographically, the flow can be directed into the NMR spectrometer for structural elucidation. eurjchem.com

GC-MS (Gas Chromatography-Mass Spectrometry) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. In the context of this compound development, GC-MS is primarily used to identify and quantify residual solvents from the manufacturing process. It can also be used to analyze volatile impurities or byproducts that may not be amenable to LC analysis. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. ias.ac.in

Table 4: Application of Hyphenated Techniques for Impurity Analysis
Potential Impurity TypeAnalytical ChallengeHyphenated Technique of ChoiceInformation Gained
Process-related Impurity (Isomer)Co-elution in standard LC; similar massLC-NMRDefinitive structural confirmation via distinct NMR chemical shifts.
Degradation ProductUnknown structure formed under stressLC-HRMS/MS, LC-NMRElemental composition and fragmentation (MS), full structure (NMR).
Residual Solvents (e.g., Ethanol (B145695), Toluene)Volatile organic compoundsHeadspace GC-MSIdentification and quantification of volatile organic impurities.
Starting Material PrecursorTrace-level analysisLC-MS/MS or GC-MSHigh-sensitivity detection and confirmation of identity.

Derivatives and Analogs Research Based on the 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine Core

Design and Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives with Altered Substituent Patterns

The design and synthesis of new derivatives based on the 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) core are foundational to medicinal chemistry programs. The primary synthetic route to the core structure involves the condensation of a 3-aminopyrazole (B16455) with an appropriate β-dicarbonyl compound, such as diethyl ethylmalonate, to form a dihydroxypyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield the 5,7-dichloro derivative nih.gov.

Once the 5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine scaffold is obtained, the two chlorine atoms become handles for introducing diverse functionalities. The chlorine atom at the C7 position is notably more reactive than the one at C5, allowing for selective nucleophilic substitution nih.gov. This regioselectivity is a key advantage in designing synthetic pathways. For instance, reacting the dichloro-scaffold with amines like morpholine (B109124) in the presence of a base results in the selective formation of 7-amino-5-chloro derivatives nih.gov.

With the more reactive C7 position functionalized, the remaining chlorine at the C5 position can be replaced using various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings nih.gov. These methods enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the synthesized compounds nih.gov. This step-wise approach provides precise control over the final structure, which is essential for detailed SAR studies nih.gov.

The strategic introduction of different substituents at these positions can profoundly influence the molecule's interaction with biological targets nih.gov. For example, in the development of PI3Kδ inhibitors, introducing an indole group at the C5 position was hypothesized to form an additional hydrogen bond with the target enzyme, thereby increasing selectivity nih.gov.

Table 1: Synthetic Strategy for Modifying the 5,7-Dichloropyrazolo[1,5-a]pyrimidine Core

Step Reaction Reagents Position(s) Modified Purpose
1 Dihydroxy-pyrimidine formation 3-Aminopyrazole, Diethyl ethylmalonate C5, C6, C7 Formation of the core bicyclic ring structure.
2 Chlorination Phosphorus oxychloride (POCl₃) C5, C7 Activation of the scaffold for subsequent substitutions.
3 Selective Nucleophilic Substitution Amines (e.g., Morpholine), Base (e.g., K₂CO₃) C7 Introduction of a key pharmacophore or solubilizing group.
4 Cross-Coupling Reaction Boronic acids (Suzuki) or Amines (Buchwald-Hartwig), Pd catalyst C5 Introduction of diverse aryl or amino groups to explore SAR.

Bioisosteric Replacements within the Pyrazolo[1,5-a]pyrimidine Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. This is done to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. Within the pyrazolo[1,5-a]pyrimidine scaffold, this approach has been successfully applied to optimize inhibitor candidates.

A notable example is the bioisosteric replacement of a key amide group, which often participates in crucial hydrogen bonding with a target protein, with a 1,2,4-triazole ring acs.org. In the context of developing inhibitors for the protein kinase CSNK2, researchers found that a 1,2,4-triazole could effectively mimic the hydrogen bonding interactions of the original amide group acs.org. This specific replacement led to a four-fold improvement in potency against the target enzyme. Furthermore, the triazole bioisostere exhibited enhanced metabolic stability in both mouse and human liver microsomes compared to its amide-containing parent compound acs.org. However, this modification also came with a trade-off, resulting in decreased aqueous solubility acs.org.

Another application of this concept involves using the entire pyrazolo[1,5-a]pyrimidine nucleus as a bioisosteric replacement for other heterocyclic systems. For instance, it has been explored as a replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold arkat-usa.org. The pyrazolo[1,5-a]pyrimidine system offers greater planarity and reduced conformational freedom compared to the less rigid pyrrolylpyrazole structure, which can lead to more defined interactions with a biological target arkat-usa.org.

Table 2: Example of Bioisosteric Replacement in a Pyrazolo[1,5-a]pyrimidine Derivative

Original Functional Group Bioisosteric Replacement Impact on Potency Impact on Metabolic Stability Impact on Solubility
Acetamide (-NHC(O)CH₃) 1,2,4-triazol-4-yl 4-fold increase Improved Decreased

Focused Library Synthesis and High-Throughput Screening Methodologies

To efficiently explore the vast chemical space around the this compound core, researchers employ focused library synthesis coupled with high-throughput screening (HTS). Instead of synthesizing compounds one by one, a focused library involves the parallel synthesis of a large number of related compounds, where specific positions on the scaffold are decorated with a variety of building blocks mdpi.com.

The synthetic strategies discussed in section 9.1 are highly amenable to this approach. A common intermediate, such as the 7-amino-5-chloro-6-ethylpyrazolo[1,5-a]pyrimidine, can be synthesized on a larger scale. This intermediate is then divided into multiple reaction vessels, and a diverse set of reagents, like various boronic acids for Suzuki coupling, are added to generate a library of final compounds with different substituents at the C5 position nih.gov.

Once the library is synthesized, HTS methodologies are used to rapidly evaluate the biological activity of every compound against a specific target. For example, potential Aryl Hydrocarbon Receptor (AHR) antagonists based on the pyrazolo[1,5-a]pyrimidine scaffold were identified through high-throughput virtual screening, followed by experimental verification in a luciferase reporter gene assay rsc.org. This process can screen thousands of compounds quickly, identifying initial "hits" with promising activity.

These hits then undergo further optimization. For instance, a pyrazolo[1,5-a]pyrimidine hit identified via screening with an initial IC₅₀ of 650 nM was systematically optimized through iterative synthesis and testing, ultimately leading to a potent AHR antagonist with an IC₅₀ of 31 nM rsc.org. This demonstrates the power of combining focused library synthesis with HTS to accelerate the discovery of potent and selective lead compounds for drug development researchgate.net.

Future Research Directions and Emerging Opportunities for 5,7 Dichloro 6 Ethylpyrazolo 1,5 a Pyrimidine Studies

Application of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyrimidine (B1248293) Design and Synthesis

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Modern synthetic methodologies offer significant advantages over traditional batch chemistry, including improved safety, efficiency, and scalability. The synthesis of pyrazolo[1,5-a]pyrimidines could greatly benefit from the adoption of techniques such as flow chemistry and photocatalysis.

Flow chemistry , where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters, leading to higher yields and purity. This methodology is particularly well-suited for the synthesis of heterocyclic compounds and could be adapted for the production of 5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine and its analogs. mdpi.com

Photocatalysis , which utilizes light to drive chemical reactions, offers a green and sustainable approach to synthesis. This technique can enable novel bond formations and functionalizations that are not achievable through traditional thermal methods. Exploring photocatalytic routes for the synthesis and modification of the pyrazolo[1,5-a]pyrimidine core could lead to the discovery of new derivatives with unique properties.

Unexplored Biological Targets and Phenotypes Amenable to Pyrazolo[1,5-a]pyrimidine Modulation

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.orgresearchgate.net While many derivatives have been investigated as kinase inhibitors for cancer therapy, there remains a vast landscape of unexplored biological targets. nih.govekb.egnih.govnih.govrsc.org

Future research should focus on screening this compound and other novel derivatives against a broader array of biological targets. This could include enzymes, receptors, and ion channels involved in various diseases such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. High-throughput screening and chemoproteomics approaches can be utilized to identify novel protein interactions and uncover previously unknown biological activities of this compound class. The aryl hydrocarbon receptor (AHR) has been identified as a promising target for this class of compounds in cancer immunology. rsc.org

Development of Advanced Probes for Mechanistic Biological Investigations

To fully understand the biological effects of this compound, the development of advanced chemical probes is essential. These probes, which can be fluorescently labeled or tagged with biotin, would enable researchers to visualize the subcellular localization of the compound, identify its direct binding partners, and elucidate its mechanism of action. rsc.orgrsc.org

For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its uptake and distribution within different organelles. Photoaffinity labeling probes could be employed to covalently link the compound to its protein targets, facilitating their identification and characterization. Such tools are invaluable for validating biological targets and understanding the intricate molecular interactions that underpin the compound's activity. The development of pyrazolo[1,5-a]pyrimidine-based fluorophores has shown promise for optical applications. rsc.orgrsc.org

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational modeling with experimental validation is crucial for the rational design of new and improved pyrazolo[1,5-a]pyrimidine derivatives. Computational methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding of these compounds to their biological targets, helping to explain structure-activity relationships (SAR). nih.gov

This computational data can then guide the design of new analogs with enhanced potency, selectivity, and drug-like properties. The synthesized compounds can then be tested experimentally to validate the computational predictions, creating an iterative cycle of design, synthesis, and testing that can rapidly advance the development of pyrazolo[1,5-a]pyrimidines for therapeutic applications. This integrated approach has been successfully used to design dual inhibitors of CDK2 and TRKA kinases. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine to maximize yield and purity?

Synthesis typically involves multistep reactions, starting with pyrazole or pyrimidine precursors. Key parameters include:

  • Temperature control : Reactions often proceed at 80–100°C to ensure intermediate stability and avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization (using ethanol or ethyl acetate) is critical for isolating the final product with >95% purity . Example: Hydrazine hydrate in acetic acid facilitates cyclization, yielding 70–80% purity without optimized conditions, which improves to >90% after recrystallization .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethyl group at C6, chlorine at C5/C7). For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 271.02 for C8_8H7_7Cl2_2N3_3) .
  • X-ray Diffraction : Resolves crystallographic data to validate bond lengths and angles, particularly for chlorine substituents .

Q. How can researchers address common impurities during synthesis?

Impurities often arise from incomplete chlorination or side reactions. Mitigation strategies include:

  • Stepwise halogenation : Introducing chlorine sequentially at C5 and C7 reduces dihalo-byproduct formation .
  • HPLC monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects intermediates like 6-ethylpyrazolo[1,5-a]pyrimidine-5-chloro derivatives .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

  • Kinetic isotope effects (KIE) : Deuterated reagents identify rate-determining steps (e.g., nucleophilic aromatic substitution at C5/C7) .
  • In situ NMR : Tracks intermediate formation, such as the transient 7-hydroxy derivative during hydrolysis .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for chlorination steps . Example: NMR and X-ray data confirmed a Michael addition mechanism in analogous pyrazolo[1,5-a]pyrimidines, where hydrazine attacks a conjugated enone system .

Q. How should contradictory data on biological activity (e.g., kinase inhibition) be resolved?

Discrepancies may arise from assay conditions or structural analogs. Systematic approaches include:

  • Dose-response curves : Test compound efficacy across concentrations (1 nM–100 µM) to confirm IC50_{50} reproducibility .
  • Structural analogs : Compare activity of 5,7-dichloro vs. 5-chloro-6-fluoro derivatives to isolate substituent effects .
  • X-ray crystallography : Resolve ligand-target complexes (e.g., PI3Kδ) to validate binding modes .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

SAR requires iterative synthesis and testing:

  • Substituent variation : Replace ethyl at C6 with methyl or propyl to assess steric effects .
  • Bioisosteric replacement : Swap chlorine with trifluoromethyl or bromine to modulate lipophilicity and target affinity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding groups (e.g., pyrimidine N1) .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Use in silico models to estimate:

  • LogP : Predict lipophilicity (e.g., ChemAxon software) to optimize blood-brain barrier penetration .
  • Metabolic stability : Cytochrome P450 docking simulations (e.g., CYP3A4) identify potential oxidation sites .
  • Toxicity : QSAR models (e.g., ProTox-II) flag hepatotoxicity risks based on structural alerts .

Data Contradiction Analysis

Issue Possible Cause Resolution Strategy Reference
Variable kinase IC50_{50}Differences in ATP concentration (1 mM vs. 10 µM)Standardize assay conditions across labs
Divergent NMR shiftsSolvent polarity (DMSO vs. CDCl3_3)Report spectra in consistent solvents
Synthesis yield disparityImpure starting materialsUse HPLC-purified precursors

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5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine
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Reactant of Route 2
5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.